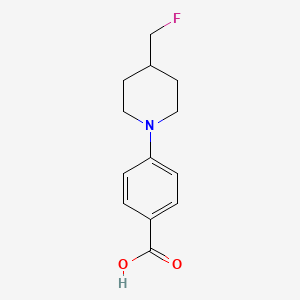

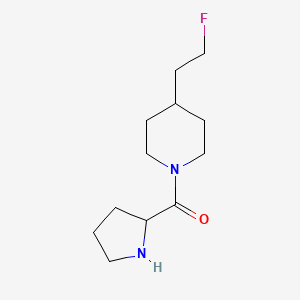

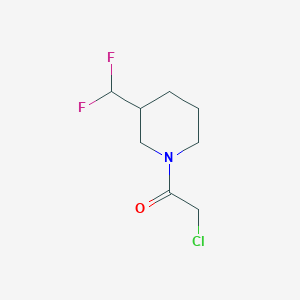

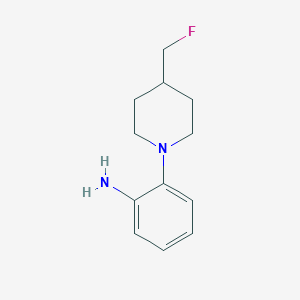

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

Übersicht

Beschreibung

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one, more commonly known as DFMP, is an organochlorine compound used in scientific research. It is a colorless solid that is soluble in most organic solvents, and is a useful building block for a variety of synthetic organic compounds. DFMP has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a range of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Chemo-enzymatic Synthesis

An efficient chemo-enzymatic synthesis approach has been developed for enantiopure intermediates, demonstrating the utility of "2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one" in the synthesis of compounds like arimoclomol and bimoclomol. This process involves using lipases in various ionic liquids combined with an organic solvent, optimizing reaction parameters to achieve high conversion and enantiomeric excess. This method highlights the compound's role in producing enantiomerically pure substances crucial for pharmaceutical applications (Banoth et al., 2012).

Glycine Transporter 1 Inhibition

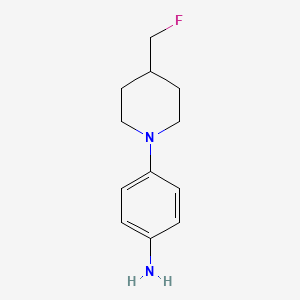

Research has identified structurally diverse compounds, including derivatives of "2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one," as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These compounds exhibit significant central nervous system (CNS) activity, highlighting their potential in developing treatments for CNS disorders (Yamamoto et al., 2016).

Neuroleptic Agents Synthesis

The compound plays a critical role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, indicating its importance in the pharmaceutical industry for developing treatments for psychiatric disorders. The key intermediate for these syntheses involves a complex reaction pathway, emphasizing the compound's utility in creating pharmacologically active agents (Botteghi et al., 2001).

Synthesis of Piperidine Derivatives

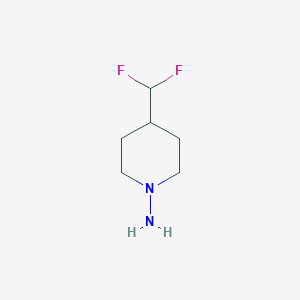

"Piperidine derivatives" are pivotal in the pharmaceutical industry, serving as building blocks for various therapeutic agents. The compound facilitates the synthesis of these derivatives, contributing to the development of novel drugs with potential antiarrhythmic and antihypertensive effects. This underscores the versatility of "2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one" in synthesizing structurally complex molecules with significant biological activities (Vervisch et al., 2012).

Chemical Synthesis

The compound is also used in the synthesis of intermediates like "2-Chloro-4-(piperidin-1-ylmethyl)pyridine," an essential step in producing lafutidine, a drug used for treating gastrointestinal disorders. This application highlights the compound's role in the chemical industry for synthesizing intermediates with specific applications in drug manufacturing (Shen Li, 2012).

Wirkmechanismus

Target of Action

It is structurally similar to apixaban, a potent inhibitor of blood coagulation factor xa . Therefore, it might have similar targets and roles in biological systems.

Mode of Action

Based on its structural similarity to apixaban, it might interact with its targets in a similar manner, leading to changes in the biological system .

Biochemical Pathways

If it acts similarly to apixaban, it might affect the coagulation cascade, specifically the factor xa pathway .

Pharmacokinetics

If it behaves similarly to apixaban, it might have good bioavailability and a rapid onset and offset of action .

Result of Action

If it acts similarly to apixaban, it might inhibit blood coagulation factor xa, thereby reducing the risk of thromboembolic disorders .

Eigenschaften

IUPAC Name |

2-chloro-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO/c1-6(10)9(14)13-4-2-7(3-5-13)8(11)12/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGFVDSVNUUFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.